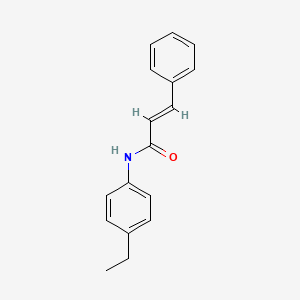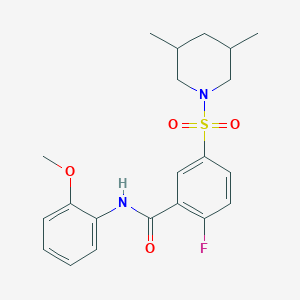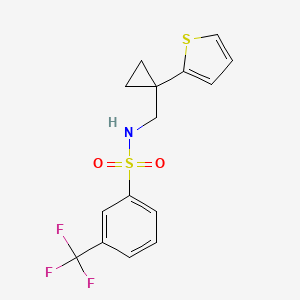
(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Potential
(2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide is part of the N-arylcinnamamide family, which has been extensively studied for its anti-inflammatory properties. Research indicates that these compounds significantly attenuate lipopolysaccharide-induced NF-κB activation, a pivotal factor in the inflammatory process. Some compounds in this family demonstrated anti-inflammatory effects comparable to prednisone, a well-known anti-inflammatory drug. The modification of the anilide core by specific moieties appears to enhance the anti-inflammatory potential of these compounds (Hošek et al., 2019).
Anticonvulsant Activity
Studies have also explored the anticonvulsant properties of N-arylcinnamamide derivatives. Crystallographic analysis suggests that the structural features of these compounds contribute to their potential anticonvulsant effects. The research indicates that the N-atom substituent plays a crucial role in this activity, with a preference for a combination of an electron-donor atom and a hydrogen atom to enable proper interaction with the molecular target (Żesławska et al., 2017).
Antimalarial Activity
Furthermore, N-arylcinnamamide derivatives have been screened for their antimalarial activity against the chloroquine-sensitive strain of P. falciparum. Some derivatives exhibited promising results, with one compound demonstrating significant efficacy comparable to chloroquine, a standard antimalarial drug. These compounds were also found to be selective for Plasmodium, indicating potential for further investigations as antimalarial agents (Kos et al., 2022).
Molecular Imprinting
N-arylcinnamamides have also been used in the creation of molecularly imprinted polymers. These polymers are designed to possess high affinity towards specific target biomolecules, making them useful in various applications such as sensor technology and drug delivery. One study described the successful synthesis and characterization of these polymers, highlighting their potential for practical applications (Sobiech et al., 2022).
Properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXDECTKUYAMO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)
![3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2435649.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2435650.png)


![5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435658.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2435661.png)
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2435662.png)

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)




